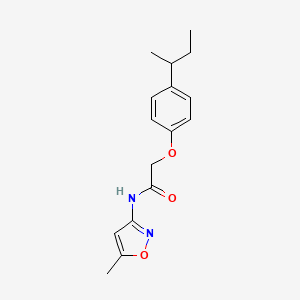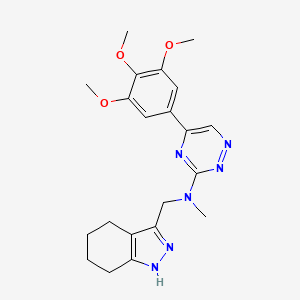![molecular formula C24H20ClN3O3 B4064370 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to the target compound often involves complex reactions with specific reagents to introduce or modify functional groups. A notable example in the synthesis of quinolinone derivatives involves treating 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate in methanolic aq. alkali, leading to various quinolinone derivatives, showcasing the versatility in synthetic pathways for creating complex molecules within this chemical family (Staskun & Es, 1993).
Molecular Structure Analysis
The molecular structure of quinolinones is characterized by the quinoline backbone, which is a fused ring system combining benzene and pyridine. The specific substitutions on the quinoline nucleus, such as chloro, phenyl, and piperazinyl groups, significantly influence the molecular conformation, electronic distribution, and, consequently, the chemical reactivity and interaction with biological targets. The structural complexity is essential for the molecule's function and its interaction with various enzymes and receptors.
Chemical Reactions and Properties
Quinolinone derivatives undergo a range of chemical reactions, often facilitated by their functional groups. For instance, electrosynthetic methods have been employed to yield chloro- and dichloro-substituted quinolinones, demonstrating the chemical versatility and reactivity of the quinolinone scaffold. These reactions are crucial for further modifications and the development of quinolinone-based therapeutic agents (Batanero & Barba, 2003).
Scientific Research Applications
Pharmacological Action and Potential
Aripiprazole, a compound structurally related to the specified chemical, exhibits potent partial agonism at dopamine D2 receptors and high affinity for human 5-HT1A receptors. This interaction may contribute to its efficacy against symptoms of schizophrenia, including anxiety, depression, and cognitive deficits, suggesting a role in neuropsychiatric disorder treatment (S. Jordan et al., 2002).
Synthetic Applications
Heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, have been synthesized starting from 3-(4-Phenyl) benzoyl propionic acid, illustrating the versatility of similar structures in producing compounds with potential biological activities (A. Y. Soliman et al., 2010).
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential applications as DNA-specific fluorescent probes. Their strong fluorescence emission intensity in the presence of ct-DNA highlights their utility in biological research (N. Perin et al., 2011).
Antimicrobial and Antibacterial Activity
Quinolones, including structurally related compounds, are noted for their broad-spectrum antibacterial efficacy. The development of novel quinolone analogues aims to enhance activity against various bacterial diseases, showcasing their significant role in addressing antimicrobial resistance (A. Naeem et al., 2016).
Antitumor Effects and Enzyme Inhibition
R115777, a quinolinone derivative, acts as a potent inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo. This underlines the potential of quinolinone compounds in cancer therapy (M. Venet et al., 2003).
properties
IUPAC Name |
6-chloro-3-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c25-17-8-9-19-18(15-17)21(16-5-2-1-3-6-16)22(23(29)26-19)27-10-12-28(13-11-27)24(30)20-7-4-14-31-20/h1-9,14-15H,10-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYJUSQLNNSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-[methyl(2-pyrazinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4064302.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4064310.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4064317.png)

![2-[2-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4064339.png)
![N-(2-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064347.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4064358.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4064363.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4064378.png)
![9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4064385.png)
![N-(3-chlorophenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4064393.png)
